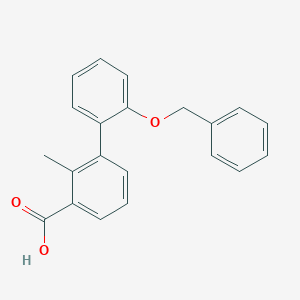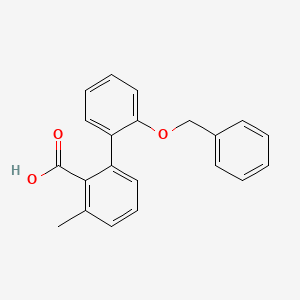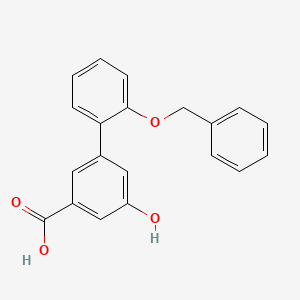
4-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95%
Descripción general
Descripción
4-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% (4-Cl-3-MTPB) is a compound of the phenyl benzoic acid family, which has been widely used in scientific research. It is a white crystalline powder, with a molecular weight of 326.5 g/mol and a melting point of 118-120°C. 4-Cl-3-MTPB has a wide range of applications, including being used as a reagent in organic synthesis, a catalyst for polymers, and a precursor for synthesizing other compounds. It has also been used in the preparation of pharmaceuticals, as a corrosion inhibitor, and as an antioxidant in the food industry.
Aplicaciones Científicas De Investigación
4-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst for polymers, and as a precursor for synthesizing other compounds. It has also been used in the preparation of pharmaceuticals, as a corrosion inhibitor, and as an antioxidant in the food industry. Additionally, 4-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been used in the study of the structure-activity relationship of compounds, as well as in the study of the mechanism of action of drugs.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of drugs. In particular, 4-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been shown to inhibit cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, 4-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been shown to inhibit the activity of glutathione-S-transferase, which is involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% are not fully understood. However, the compound has been shown to have an inhibitory effect on cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, 4-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been shown to inhibit the activity of glutathione-S-transferase, which is involved in the metabolism of drugs and other compounds. Furthermore, 4-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% in lab experiments is that it is a highly selective reagent, producing only one product in the reaction. Additionally, the reaction is simple and economical. One limitation of using 4-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% in lab experiments is that the compound is not soluble in water, making it difficult to use in aqueous solutions. Furthermore, the compound is relatively unstable, making it difficult to store for long periods of time.
Direcciones Futuras
There are many potential future directions for the use of 4-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% in scientific research. For example, further research could be conducted to explore the mechanism of action of the compound and its effects on other enzymes. Additionally, research could be conducted to explore the compound’s potential applications in the pharmaceutical and food industries. Furthermore, research could be conducted to explore the compound’s potential as an antioxidant and its effects on human health. Finally, research could be conducted to explore the compound’s potential as a corrosion inhibitor and its effects on the environment.
Métodos De Síntesis
The synthesis of 4-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% can be accomplished by several methods. The most common method is the reaction of 4-chloro-2-methoxy-3-trifluoromethylbenzoic acid (3-MTPB) with chlorine gas. The reaction is conducted at room temperature and is highly selective, producing 4-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% as the only product. In addition, the reaction is simple and economical. Other methods of synthesis include the reaction of 3-MTPB with chlorosulfonic acid, the reaction of 3-MTPB with phosphorus oxychloride, and the reaction of 3-MTPB with phosphorus trichloride.
Propiedades
IUPAC Name |
4-chloro-2-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O3/c1-22-13-5-2-8(6-12(13)15(17,18)19)11-7-9(16)3-4-10(11)14(20)21/h2-7H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXOFVAWHGHFIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692174 | |
| Record name | 5-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid | |
CAS RN |
1261981-26-3 | |
| Record name | 5-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















